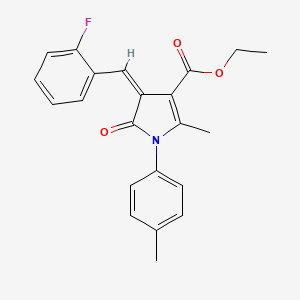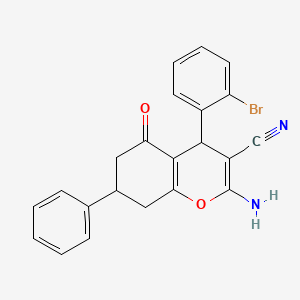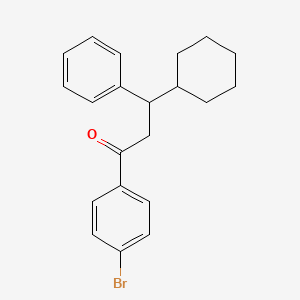![molecular formula C17H13N7O B11530154 2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11530154.png)
2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-phenylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of tetrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE typically involves the reaction of cyanoacetohydrazide with appropriate aromatic aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyanoacetohydrazide Derivatives: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Tetrazole Derivatives: Compounds with a tetrazole ring system, known for their diverse biological activities.
Uniqueness
2-[5-(2-CYANOPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N’-[(E)-PHENYLMETHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H13N7O |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-[5-(2-cyanophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C17H13N7O/c18-10-14-8-4-5-9-15(14)17-21-23-24(22-17)12-16(25)20-19-11-13-6-2-1-3-7-13/h1-9,11H,12H2,(H,20,25)/b19-11+ |
InChI Key |
ZEPPJROKGQALTD-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC(=O)CN2N=C(N=N2)C3=CC=CC=C3C#N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC(=O)CN2N=C(N=N2)C3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2Z)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11530072.png)
![4-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-5-bromo-2-methoxyphenol](/img/structure/B11530078.png)

![2-[({4-[(Trifluoroacetyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11530089.png)

![1-[2-(3-Chlorophenoxy)ethyl]-4-(2-methylphenyl)piperazine](/img/structure/B11530104.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530116.png)
![4-amino-N'-[(E)-(4,5-dibromothiophen-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11530124.png)
![2-fluoro-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11530131.png)
![2-amino-4-(4-bromophenyl)-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11530141.png)
![4-{5-[(E)-(7,8-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B11530145.png)
![5-[(4-Hydroxy-3,5-diiodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11530155.png)

